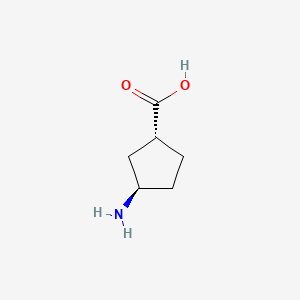

(1R,3R)-3-Aminocyclopentanecarboxylic acid

説明

Significance of Chiral Cycloaliphatic Amino Acids in Chemical Biology

The field of chemical biology heavily relies on the principles of chirality, where molecules and their mirror images, known as enantiomers, can exhibit profoundly different biological activities. nih.gov The vast majority of biological molecules, including the amino acids that constitute proteins, are chiral. nih.gov Chiral cycloaliphatic amino acids, such as the various isomers of 3-aminocyclopentanecarboxylic acid, are of considerable interest because they offer a scaffold that can mimic natural amino acids while introducing novel structural constraints. nih.govchemimpex.com

The incorporation of these non-natural amino acids into peptides can lead to the formation of peptidomimetics with enhanced properties. For example, the cyclic nature of their backbone can confer resistance to enzymatic degradation, a significant advantage in the development of peptide-based therapeutics. nih.gov Furthermore, the specific stereochemistry of these building blocks is crucial, as different isomers can induce different secondary structures in peptides, thereby influencing their biological function.

Role as a Conformationally Constrained Building Block

One of the most valuable attributes of (1R,3R)-3-aminocyclopentanecarboxylic acid and its isomers in academic research is their role as conformationally constrained building blocks. nih.gov The cyclopentane (B165970) ring restricts the rotational freedom of the molecule, which in turn can impose a well-defined conformation upon a peptide chain into which it is incorporated. nih.gov This structural rigidity is a powerful tool for designing molecules with specific shapes to interact with biological targets like enzymes and receptors. nih.gov

The ability to control the three-dimensional structure of a peptide is fundamental to designing molecules with high affinity and selectivity for their intended targets. The synthesis of enantiomerically pure cyclic amino acids is therefore a key area of research, as the chiral purity of these building blocks is essential for their effective use in medicinal chemistry and drug discovery. chemimpex.com While detailed research on peptides specifically containing the (1R,3R) isomer is limited, the principles established with its stereoisomers highlight its potential in the rational design of structurally defined bioactive peptides. nih.govnih.gov

Data Tables

Physicochemical Properties of 3-Aminocyclopentanecarboxylic Acid Stereoisomers

| Property | (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid | (+)-(1S,3R)-3-Aminocyclopentanecarboxylic acid |

| CAS Number | 71830-08-5 scbt.com | 71830-07-4 chemimpex.com |

| Molecular Formula | C₆H₁₁NO₂ scbt.com | C₆H₁₁NO₂ chemimpex.com |

| Molecular Weight | 129.16 g/mol scbt.com | 129.16 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com | White solid chemimpex.com |

| Optical Rotation | [α]D25 = -6.0 ± 2º (C=1 in H₂O) chemimpex.com | [α]D25 = +8 ± 2º (C=1 in H₂O) chemimpex.com |

| Purity | ≥ 95% (Assay) chemimpex.com | ≥ 98% (HPLC) chemimpex.com |

| Storage Temperature | 0-8 °C chemimpex.com | 0-8°C chemimpex.com |

Note: Specific experimental data for the (1R,3R) isomer is not as readily available in the surveyed literature.

Structure

3D Structure

特性

IUPAC Name |

(1R,3R)-3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247198 | |

| Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19297-28-0, 57376-72-4 | |

| Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19297-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057376724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control of 1r,3r 3 Aminocyclopentanecarboxylic Acid

Enantioselective Synthesis Strategies

The cornerstone of producing enantiopure (1R,3R)-3-Aminocyclopentanecarboxylic acid lies in strategies that can selectively generate the desired enantiomer. These methods can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and derivations from the chiral pool.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for the direct rhodium-catalyzed asymmetric hydrogenation to form this compound are not extensively documented in readily available literature, the principle remains a viable and attractive strategy. This approach would typically involve the hydrogenation of a prochiral cyclopentene (B43876) precursor. The success of such a reaction heavily relies on the design of the chiral ligand associated with the metal catalyst, which orchestrates the stereochemical outcome of the hydrogen addition. Rhodium complexes with chiral phosphine (B1218219) ligands are well-known for their efficacy in the asymmetric hydrogenation of various substrates, including α-dehydroamino acid derivatives. wikipedia.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. ua.es After the desired stereocenter(s) are set, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, particularly for aldol (B89426) reactions and alkylations. ua.essantiago-lab.com In the context of synthesizing β-amino acids, an Evans auxiliary can be acylated with a suitable fragment, and the subsequent enolate can undergo reactions with electrophiles in a highly diastereoselective manner, controlled by the steric bulk of the auxiliary. youtube.com Although a specific application of an Evans auxiliary for the direct synthesis of this compound is not explicitly detailed in the provided search results, this methodology represents a powerful tool for controlling stereochemistry in similar systems. The general approach would involve attaching a cyclopentene-containing acyl group to the chiral auxiliary, followed by a stereoselective reaction to introduce the amino functionality or a precursor, and subsequent cleavage of the auxiliary.

Chiral Pool Derivations

The chiral pool comprises readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. ub.edu This strategy leverages the existing stereochemistry of the starting material to build the target molecule.

A notable example is the synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, a closely related compound, from the chiral pool amino acid L-serine. nih.govresearchgate.netnih.gov A key step in this synthesis involves an intramolecular C-H insertion reaction of an alkylidenecarbene. nih.govresearchgate.netnih.gov The synthesis commences with the conversion of L-serine into a ketone precursor, which then reacts with lithiotrimethylsilyldiazomethane to generate the alkylidenecarbene. This intermediate undergoes a C-H insertion to form the cyclopentane (B165970) ring with high enantiomeric excess. researchgate.net

Another potential chiral pool starting material is L-glutamic acid. While a detailed synthetic scheme starting from L-glutamic acid to this compound was not found in the provided results, the structural similarity makes it a plausible precursor. Such a synthesis would involve a series of transformations to modify the side chain and form the cyclopentane ring while retaining the stereochemical integrity at the α-carbon, which could then direct the stereochemistry of the second stereocenter.

Diastereoselective Approaches to Cyclopentane Ring Construction

When an enantioselective method is not directly employed to set both stereocenters, a diastereoselective approach can be used to construct the cyclopentane ring, followed by a resolution step. The goal is to selectively form the cis-diastereomer of the 3-aminocyclopentanecarboxylic acid precursor, as the (1R,3R) isomer is a cis compound.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and can be adapted for the synthesis of five-membered rings through subsequent transformations. ua.esnih.gov A strategy could involve the reaction of a suitable diene with a dienophile to create a bicyclic system. The stereochemistry of the substituents in the resulting cycloadduct is well-defined by the rules of the Diels-Alder reaction. Subsequent oxidative cleavage of one of the rings can lead to a substituted cyclopentane with the desired relative stereochemistry. For instance, the reaction of 1-amino-1,3-dienes with dienophiles can lead to aminocyclohexene derivatives, which could potentially be transformed into aminocyclopentane systems. ua.es

Radical Cyclization: Radical cyclization reactions are effective for forming five-membered rings. rsc.orgresearchgate.net A 5-exo-trig radical cyclization is a common and efficient way to construct a cyclopentane ring. rsc.org By carefully designing the substrate with appropriate stereocenters or chiral auxiliaries, it is possible to influence the stereochemical outcome of the cyclization to favor the formation of the cis-diastereomer. Highly diastereoselective radical cyclizations have been reported in the synthesis of various natural products. nih.gov

Resolution Techniques for this compound Stereoisomers

When a synthesis produces a mixture of stereoisomers, resolution techniques are employed to separate the desired enantiomer.

Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly used for the kinetic resolution of esters. nih.gov For example, racemic esters of aminocycloalkanols can be resolved through lipase-catalyzed acetylation, where the enzyme selectively acetylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. jocpr.com Specifically, lipases from Pseudomonas sp. have shown high enantioselectivity in the resolution of azidocycloalkanols, which are precursors to amino alcohols. jocpr.com This approach can be applied to a racemic mixture of a suitable ester derivative of cis-3-aminocyclopentanecarboxylic acid, where a lipase (B570770) would selectively hydrolyze one enantiomer, allowing for the separation of the desired (1R,3R)-acid from the unreacted ester of the (1S,3S)-enantiomer.

Protecting Group Strategies in Aminocyclopentanecarboxylic Acid Synthesis

The synthesis of this compound involves the manipulation of two reactive functional groups: an amino group and a carboxylic acid. Protecting these groups is crucial to prevent unwanted side reactions during the synthetic sequence. An effective protecting group strategy, often involving orthogonal protection, is essential for the successful synthesis of complex molecules. bham.ac.ukmdpi.com Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one group while the other remains intact. mdpi.com

Amino Group Protection: Commonly used protecting groups for the amino function are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

Boc Group: This group is stable under a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid).

Fmoc Group: This group is stable to acidic conditions but is cleaved by bases, typically piperidine (B6355638) in DMF.

Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester, such as a methyl or ethyl ester. These esters can be hydrolyzed under basic (saponification) or acidic conditions. For milder deprotection, a tert-butyl ester can be employed, which is cleaved under acidic conditions similar to the Boc group.

An orthogonal protecting group strategy is highly advantageous. For example, one could protect the amino group as Fmoc and the carboxylic acid as a tert-butyl ester. This allows for the selective removal of the Fmoc group with a base to perform reactions at the amino terminus, while the tert-butyl ester remains intact. Conversely, if the amino group is protected as Boc, the carboxylic acid could be protected as a benzyl (B1604629) ester, which can be removed by hydrogenolysis, a condition to which the Boc group is stable. The successful synthesis of complex aminocyclopentane derivatives often relies on such carefully planned orthogonal protection schemes to navigate the multi-step synthetic sequences.

Scalable Synthesis Protocols for Research Applications

The preparation of enantiomerically pure this compound on a scale suitable for research applications has been approached through methods that prioritize stereochemical control and operational simplicity. Key strategies include the resolution of racemic intermediates, either through enzymatic processes or by classical chemical means, followed by chemical transformations to yield the target amino acid. These protocols are designed to be robust and scalable, providing access to this valuable chiral building block for further investigation in various research fields.

A notable and efficient method for obtaining the desired (1R,3R) stereoisomer involves the enzymatic kinetic resolution of a racemic bicyclic lactam precursor. This chemoenzymatic approach leverages the high stereoselectivity of enzymes to separate the desired enantiomer from a racemic mixture, which can then be converted to the final product.

One such scalable protocol utilizes a non-heme chloroperoxidase (CPO-T) for the kinetic resolution of a racemic γ-lactam. chemicalbook.com The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer intact and allowing for their separation. The unreacted enantiomer can then be carried forward to synthesize the target compound. The reaction is typically performed in an aqueous buffer system under mild conditions, making it an environmentally benign and scalable option for producing the chiral intermediate. chemicalbook.com

Another effective and scalable approach relies on the chemical resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, a common precursor. rsc.orgrsc.org This method allows for the synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid. The process involves the separation of the enantiomers of the bicyclic lactam, followed by a short series of chemical transformations to yield the desired amino acid. Specifically, the (-)-enantiomer of the bicyclic lactam can be converted to (-)-cis-3-aminocyclopentanecarboxylic acid in a two-step sequence. rsc.orgrsc.org This straightforward chemical pathway provides a reliable and scalable route to the target molecule for research purposes.

Below are data tables summarizing the key aspects of these scalable synthesis protocols.

Table 1: Enzymatic Kinetic Resolution Approach

| Parameter | Details |

| Starting Material | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one derivative |

| Enzyme | Non-heme chloroperoxidase (CPO-T) |

| Reaction Type | Enzymatic kinetic resolution via hydrolysis |

| Solvent | Aqueous phosphate (B84403) buffer |

| pH | 7.5 |

| Temperature | 30°C |

| Reaction Time | 24 hours |

| Enantiomeric Excess (ee) | > 99% |

| Reference | chemicalbook.com |

Table 2: Chemical Resolution and Synthesis Approach

| Step | Description | Reagents and Conditions |

| 1 | Resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one | Classical resolution techniques |

| 2 | Conversion of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one to (-)-cis-3-aminocyclopentanecarboxylic acid | Two-step chemical transformation |

| 3 | Conversion to the (+) enantiomer | Three-step chemical transformation from the resolved lactam |

| Reference | rsc.orgrsc.org |

Conformational Analysis and Advanced Structural Characterization of 1r,3r 3 Aminocyclopentanecarboxylic Acid and Its Derivatives

Spectroscopic Investigations for Stereochemical and Conformational Elucidation

Spectroscopic methods are powerful tools for probing the intricate structural details of chiral molecules like (1R,3R)-3-aminocyclopentanecarboxylic acid in solution. Techniques such as circular dichroism and nuclear magnetic resonance provide insights into the molecule's stereochemistry and dynamic conformational behavior.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy, particularly in the vibrational region (VCD), is a highly sensitive method for determining the absolute configuration and solution-state conformation of chiral molecules. wikipedia.orgru.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint of its three-dimensional structure. wikipedia.org

While specific VCD studies on this compound are not extensively documented in the literature, research on analogous cyclic β-amino acids, such as trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) and its derivatives, demonstrates the utility of this technique. nih.govnih.gov For instance, studies on cyclic peptides incorporating trans-ACPC have shown that experimental VCD spectra, when compared with theoretical spectra computed using density functional theory (DFT), can effectively elucidate the conformational features of these molecules. nih.gov The good agreement between VCD-derived structures and those determined by other methods like NMR underscores the reliability of VCD in the conformational analysis of small cyclic peptides. nih.gov

The application of VCD to derivatives of cyclic β-amino acids, such as N-tert-butyloxycarbonyl (Boc) protected 2-aminocyclobutane-1-carboxylic acid benzylamides, has revealed that diastereomers can exhibit vastly different VCD signatures. nih.gov This highlights the sensitivity of VCD to subtle changes in stereochemistry and conformation. nih.gov The analysis of VCD spectra, often in conjunction with computational modeling, allows for the identification of dominant solution-state conformers and the nature of intramolecular hydrogen bonding. ru.nlnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of cyclic molecules in solution. By analyzing parameters such as coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), it is possible to deduce the relative orientation of substituents and the puckering of the cyclopentane (B165970) ring.

In a study on the stereoisomers of 2-aminocyclopentanecarboxylic acid, NMR spectroscopy was a key tool for characterization. For the salt of (1S,2S)-2-aminocyclopentanecarboxylic acid, the following NMR data was reported:

¹H NMR (400 MHz, D₂O): δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂). nih.govacs.org

¹³C{¹H} NMR (100 MHz, D₂O): δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7. nih.govacs.org

This type of data, particularly the vicinal coupling constants, can be used in Karplus-type equations to estimate dihedral angles and thus the conformational preferences of the cyclopentane ring.

X-ray Crystallographic Studies of this compound and Derived Systems

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining bond lengths, bond angles, and the precise conformation of the cyclopentane ring and its substituents.

Although the crystal structure of the parent this compound is not publicly available, the structures of its derivatives and closely related analogs offer significant insights. For instance, the solid-state structure of oligomers of (R,R)-trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) has been extensively studied. Both a hexamer and an octamer of trans-ACPC have been shown to adopt a regular helical conformation, termed a 12-helix, which is stabilized by a series of interwoven 12-membered ring hydrogen bonds. wisc.edu Each hydrogen bond in this structure connects a carbonyl oxygen to an amide proton three residues toward the C-terminus. wisc.edu

The crystal structure of the trans-ACPC octamer reveals detailed information about the packing of these helical structures. The antiparallel pairing of helices leads to the burial of a significant portion of the molecular surface from solvent exposure. wisc.edu These crystallographic studies provide a foundational understanding of how the constrained cyclopentane ring can direct the formation of well-defined secondary structures in oligomers.

Computational Chemistry and Molecular Modeling of Conformational Landscapes

Computational methods have become essential for exploring the conformational landscapes of flexible molecules like this compound. These techniques allow for the prediction of stable conformers, the investigation of conformational interconversions, and the simulation of molecular behavior over time.

Density Functional Theory (DFT) Applications for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of molecules and to predict their geometries and relative energies with high accuracy. For this compound, DFT calculations can be used to map the potential energy surface of the molecule by systematically varying its key dihedral angles. This allows for the identification of local energy minima, which correspond to stable conformers, and the transition states that connect them.

DFT calculations are often used in conjunction with spectroscopic methods to aid in the interpretation of experimental data. For example, in VCD studies of cyclic peptides containing trans-2-aminocyclopentanecarboxylic acid, DFT calculations at the B3LYP/6-31G(d) level of theory were used to compute theoretical VCD spectra for different possible conformations. nih.gov The comparison of these theoretical spectra with the experimental ones allows for the confident assignment of the observed spectral features to specific structural motifs. nih.gov

In a computational study of oligopeptides of a related cyclopentane-based ε-amino acid, 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, DFT methods were employed to investigate the conformational preferences in both chloroform (B151607) and water. researchgate.net This study revealed that the most preferred conformation for oligomers from a dimer to a hexamer was a helical structure, demonstrating the utility of DFT in predicting the secondary structures of foldamers. researchgate.net

| Computational Method | Application | Key Findings |

| DFT (B3LYP/6-31G(d)) | VCD spectra calculation of trans-ACPC peptides | Good agreement with experimental spectra, aiding conformational assignment. nih.gov |

| DFT | Conformational analysis of cyclopentane-based ε-amino acid oligomers | Prediction of stable helical structures in solution. researchgate.net |

Molecular Dynamics Simulations of this compound and Oligomers

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. nih.gov This technique is particularly useful for studying the behavior of flexible molecules like this compound and its oligomers in different environments.

MD simulations have been successfully applied to investigate the three-dimensional structure of cyclic peptides containing trans-2-aminocyclopentanecarboxylic acid. nih.gov These simulations, often used in conjunction with NMR data, help to refine the solution-state structures and to understand the dynamic equilibrium between different conformers. nih.gov

Furthermore, discrete molecular dynamics (DMD) simulations have been used to study the oligomerization dynamics of peptides. nih.gov For example, in a study of amyloidogenic peptides, DMD simulations revealed that the peptides first accumulated into helix-rich conformations before converting into β-sheet-rich oligomers. nih.gov This type of simulation could be applied to oligomers of this compound to predict their aggregation behavior and the types of secondary structures they are likely to form. The study of trans-ACPC oligomers has indeed shown a strong propensity for 12-helix formation, a process that is cooperative and dependent on the length of the oligomer. wisc.edu

| Simulation Technique | System Studied | Key Insights |

| Molecular Dynamics | Cyclic peptides with trans-ACPC | Refinement of 3D structures in solution in combination with NMR data. nih.gov |

| Discrete Molecular Dynamics | Amyloidogenic peptides | Elucidation of the pathway of oligomerization from helical to β-sheet structures. nih.gov |

| Not specified | trans-ACPC oligomers | Demonstration of cooperative 12-helix formation. wisc.edu |

Force Field Development for Cyclopentane-Based Amino Acids

The accurate simulation of peptides and proteins containing non-canonical amino acids, such as this compound, through molecular dynamics (MD) requires the development of precise and reliable force fields. Standard force fields like AMBER, CHARMM, and GROMOS are extensively parameterized for the 20 common proteinogenic amino acids, but parameters for unnatural residues are often unavailable. frontiersin.org The development of these parameters for cyclopentane-based amino acids is a meticulous process that relies on quantum mechanical (QM) calculations to ensure the computational model faithfully represents the molecule's physical behavior.

The process begins with defining the internal geometry of the amino acid, including bond lengths, angles, and dihedral angles. These equilibrium values are typically derived from geometry optimization of a model compound (e.g., an N-acetyl, N'-methylamide capped dipeptide) at a high level of QM theory. frontiersin.orgresearchgate.net Subsequently, force constants, which dictate the stiffness of these bonds and angles, are determined by fitting them to vibrational frequencies calculated with QM methods. researchgate.net

One of the most critical and challenging aspects of parameterizing cyclic residues is the accurate representation of torsional potentials, especially for the flexible cyclopentane ring. The cyclopentane ring is not planar and exists in a continuous state of dynamic puckering, rapidly interconverting between low-energy "envelope" and "twist" conformations. masterorganicchemistry.comlumenlearning.com This process, known as pseudorotation, has a very low energy barrier. masterorganicchemistry.comworldscientific.com Accurately modeling this potential energy surface requires careful parameterization of the ring's dihedral angles. For complex residues, especially those in a protein backbone, corrections to the potential energy cross-terms of backbone dihedral angles (φ and ψ), known as grid correction maps (CMAP), may be developed to improve the description of the conformational landscape. nih.govresearchgate.net

Partial atomic charges are another crucial component, governing the electrostatic interactions. These are typically derived using a restrained electrostatic potential (RESP) fitting approach, where charges are fitted to reproduce the QM electrostatic potential surrounding the molecule. frontiersin.org The entire parameter set is often refined iteratively, adjusting parameters until the force field can accurately reproduce high-level QM data and experimental results where available, such as crystal structures or NMR-derived conformational preferences. researchgate.netnih.gov

| Parameterization Stage | Methodology | Objective | Reference |

|---|---|---|---|

| Equilibrium Geometry | Quantum Mechanics (QM) geometry optimization of a model compound (e.g., Ace-UAA-NMe). | To determine equilibrium bond lengths and bond angles. | researchgate.net |

| Force Constants | Fitting to QM-calculated vibrational spectra (Hessian matrix). | To define the energy cost of deforming bonds and angles from their equilibrium values. | researchgate.net |

| Atomic Charges | Restrained Electrostatic Potential (RESP) fitting to the QM electrostatic surface. | To accurately model non-bonded electrostatic interactions. | frontiersin.org |

| Torsional Parameters | Scanning the potential energy surface of critical dihedral angles with QM and fitting the force field potential to match. | To correctly represent the energy barriers between different conformers, including the cyclopentane ring pucker. | frontiersin.orgnih.gov |

| Validation | Comparing MD simulation results against experimental data (X-ray, NMR) or higher-level QM calculations for larger systems. | To ensure the developed parameters can reproduce known structural and dynamic properties of the molecule. | researchgate.netnih.gov |

Impact of Cyclopentane Ring Conformation on Molecular Recognition Profiles

The conformation of the cyclopentane ring in amino acids like this compound is a critical determinant of its molecular recognition properties. Unlike flexible aliphatic chains, the cyclic nature of the cyclopentane scaffold significantly constrains the possible spatial arrangements of its substituent amino and carboxyl groups. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity. molecularcloud.org

The cyclopentane ring is not flat; it adopts puckered conformations to relieve torsional strain that would be present in a planar structure. lumenlearning.comlibretexts.org The two primary low-energy conformations are the "envelope" (C_s symmetry), where four atoms are coplanar and one is out of the plane, and the "half-chair" or "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. masterorganicchemistry.comscribd.com For substituted cyclopentanes, the substituents' energetic preference for pseudo-axial or pseudo-equatorial positions can create a significant energy barrier to pseudorotation, effectively locking the ring into a preferred conformation. worldscientific.com

In this compound, the trans relationship between the C1 carboxyl and C3 amino groups dictates their relative positioning on the puckered ring. Depending on the specific envelope or twist conformer adopted, these functional groups will be presented in a well-defined three-dimensional arrangement. This constrained geometry can be exploited in the design of peptidomimetics to mimic or stabilize specific secondary structures, such as β-turns or helical folds, which are essential for molecular recognition. nih.gov The rigid scaffold ensures that the pharmacophoric groups are held in an optimal orientation for interaction with a receptor or enzyme active site, without the need for significant conformational rearrangement.

The precise puckering of the ring influences the distances and angles between the key functional groups, thereby controlling the molecule's ability to form specific hydrogen bonds, salt bridges, and other non-covalent interactions with its target. The choice of stereochemistry—in this case, (1R,3R)—is paramount, as different stereoisomers will present their functional groups in entirely different spatial regions, leading to drastically different biological activities.

| Conformation | Description | Impact on Substituents | Molecular Recognition Implication |

|---|---|---|---|

| Envelope (C_s) | Four carbon atoms are in a plane, with the fifth (the "flap") out of the plane. lumenlearning.com | Substituents can be positioned in axial-like or equatorial-like orientations relative to the flap and the planar section. | Fixes the relative orientation of amino and carboxyl groups, pre-organizing them for specific interactions with a target protein. |

| Twist (C_2) | No three atoms are coplanar; has an axis of twofold symmetry. masterorganicchemistry.com | Offers a different set of inter-substituent distances and dihedral angles compared to the envelope form. | Provides an alternative, rigid scaffold for presenting functional groups, potentially matching a different target binding site topology. |

| Planar (Hypothetical) | All five carbon atoms lie in the same plane. | This conformation suffers from high torsional strain due to eclipsed C-C bonds. lumenlearning.comlibretexts.org | Not a stable conformation, but serves as a reference point for understanding the energy gains from puckering. |

Applications of 1r,3r 3 Aminocyclopentanecarboxylic Acid As a Chemical Building Block

Utilization in Peptide Chemistry and Peptidomimetic Design

The unique stereochemistry and constrained cyclic nature of (1R,3R)-3-aminocyclopentanecarboxylic acid make it an attractive component for designing peptides and peptide-like molecules (peptidomimetics) with enhanced stability and receptor affinity.

The incorporation of conformationally restricted amino acids is a well-established strategy to improve the pharmacological properties of peptides. This compound and its stereoisomers serve as valuable building blocks in this context. chemimpex.comnih.gov Their rigid structure helps to pre-organize the peptide backbone into a specific conformation, which can lead to increased binding affinity and selectivity for biological targets. Furthermore, the non-natural structure provides resistance to degradation by proteases, a common limitation of natural peptide-based drugs.

One notable application is in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides. These peptides are known to target integrin receptors, which are involved in cell adhesion and signaling processes. The cyclopentane (B165970) ring of the amino acid helps to lock the cyclic peptide into a bioactive conformation, enhancing its interaction with specific integrin subtypes.

This compound is a β-amino acid, meaning its amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group. Oligomers composed entirely of β-amino acids are known as β-peptides. These molecules are of significant interest because they can form stable, predictable secondary structures, such as helices and sheets, similar to natural α-peptides. google.com

Cyclopentane β-amino acids are particularly effective at inducing conformational stability in peptides. core.ac.uk The rigid five-membered ring limits the available conformational space of the peptide backbone, promoting the formation of well-defined structures. When incorporated into a peptide chain, these residues can serve as nucleation sites for folding. Hybrid peptides, which contain both α- and β-amino acids, can also be designed using this building block to create novel architectures with tailored properties.

The integration of this compound into peptide chains is compatible with standard Solid-Phase Peptide Synthesis (SPPS) protocols. youtube.com The most common method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. beilstein-journals.orgyoutube.com

For SPPS, the amino group of the aminocyclopentanecarboxylic acid is typically protected with an Fmoc group, which is base-labile. The synthesis proceeds by anchoring the first amino acid to a solid support resin and then sequentially adding new amino acids. chemicalbook.com Each cycle involves two main steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF), to expose a free amine. clockss.org

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. youtube.com

The availability of building blocks like (-)-(1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid facilitates this process, allowing for its programmed incorporation into a desired peptide sequence using automated synthesizers. acs.org

Table 1: SPPS Cycle for Incorporating this compound

| Step | Action | Reagents | Purpose |

| 1 | Resin Swelling | DMF or DCM | Prepares the solid support resin for synthesis. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. chemicalbook.com |

| 3 | Washing | DMF | Removes excess reagents and by-products. |

| 4 | Amino Acid Coupling | Fmoc-(1R,3R)-ACPC-OH, Coupling Agent (e.g., HCTU, DIC), Base (e.g., DIPEA) | Activates the carboxylic acid and attaches the new amino acid to the peptide chain. beilstein-journals.org |

| 5 | Washing | DMF | Removes unreacted amino acid and coupling reagents. |

| 6 | Repeat | Repeat steps 2-5 | Elongates the peptide chain until the desired sequence is complete. |

| 7 | Final Cleavage | Trifluoroacetic acid (TFA) cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. chemicalbook.com |

A key feature of peptides containing cyclic β-amino acid residues is their ability to form stable helical structures. Oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) have been shown to adopt a specific helical conformation known as a 12-helix, which is defined by a series of 12-membered hydrogen-bonded rings. google.comresearchgate.net This is distinct from the common α-helix in proteins, which is a 13-helix.

Computational studies on related cyclopentane-based ε-amino acids also predict the formation of stable helical structures. researchgate.netrsc.org Research has demonstrated that as few as four residues can be sufficient to induce a significant population of a specific helix type in solution. researchgate.netrsc.org The predictable nature of this folding makes this compound and its isomers powerful tools for creating "foldamers"—non-natural oligomers that mimic the structural and functional properties of biological macromolecules.

Table 2: Helical Structures in β-Peptides

| β-Amino Acid Residue | Resulting Helix Type | Key Feature | Reference |

| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | 12-Helix | Defined by 12-membered hydrogen-bonded rings. | google.comresearchgate.net |

| trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) | 14-Helix | Defined by 14-membered hydrogen-bonded rings. | google.com |

| Cyclopentane-based ε-amino acid | H16 Helix | Computationally predicted stable left-handed helix. | researchgate.netrsc.org |

Role in the Synthesis of Conformationally Constrained Amino Acid Analogues

This compound is itself a conformationally constrained analogue of other important amino acids. Its rigid structure is particularly useful for probing the structural requirements of receptors and enzymes. For example, various aminocyclopentane carboxylic acid isomers have been studied as conformationally restricted analogues of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. By restricting the distance and relative orientation between the amino and carboxylic acid groups, these analogues help to map the specific conformation that GABA adopts when it binds to its receptors. This information is critical for designing new drugs that can selectively target specific receptor subtypes.

Application in the Synthesis of Advanced Heterocyclic Compounds

While this compound is a target molecule, its own synthesis often involves advanced heterocyclic chemistry, highlighting the interplay between these compound classes. A key strategy for producing enantiomerically pure aminocyclopentanecarboxylic acids involves the use of a bicyclic lactam, specifically 2-azabicyclo[2.2.1]hept-5-en-3-one. This strained heterocyclic intermediate can be resolved into its separate enantiomers and then, through a series of chemical transformations, opened to yield the desired cis-aminocyclopentanecarboxylic acid stereoisomer. researchgate.net

The synthesis can be summarized as follows:

Start with a racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Perform an enantiomeric resolution to isolate the desired lactam enantiomer.

Subject the isolated lactam to reactions that open the bicyclic ring system to produce the cyclopentane core with the desired stereochemistry of the amino and carboxyl groups.

This synthetic route demonstrates the application of heterocyclic chemistry to access valuable, non-natural amino acids. The lactam serves as a chiral scaffold that controls the stereochemical outcome of the final product.

Development of Functionalized Derivatives for Materials Science Research

The incorporation of cyclic amino acids like this compound into polymers and other materials is an area of growing research. The rigid cyclopentane core of this amino acid can introduce conformational constraints into polymer chains, influencing their secondary structure and macroscopic properties. This is particularly relevant in the development of peptidomimetics and foldamers, which are synthetic oligomers that mimic the structure and function of natural peptides.

While specific research focusing exclusively on the (1R,3R) isomer is limited, the broader class of aminocyclopentanecarboxylic acid isomers is known to be explored in the development of novel polymers. The introduction of such cyclic monomers can enhance material properties such as thermal stability, strength, and flexibility. For instance, the (1R,3S) isomer is noted for its potential in creating advanced materials with improved mechanical properties. The cis- and trans- stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring dictates the geometry of how these units can be linked, leading to polymers with distinct three-dimensional structures and, consequently, different material characteristics.

The development of functionalized derivatives often involves modifying the amino or carboxylic acid groups to facilitate polymerization or to introduce specific functionalities. For example, the amino group can be protected and the carboxylic acid activated to allow for the formation of polyamide chains. The resulting polyamides, incorporating the rigid cyclopentane unit, could exhibit unique folding patterns and self-assembly behaviors, making them candidates for applications in nanomaterials and biocompatible plastics. However, detailed studies and specific data on polymers derived from this compound are not extensively documented in publicly available research.

Integration into Agrochemical Compound Development

In the field of agrochemicals, the search for new, effective, and environmentally benign pesticides and herbicides is a constant endeavor. Carboxylic acid derivatives are a well-established class of agrochemicals. chemicalbook.com The integration of unique structural motifs, such as that of this compound, offers a pathway to novel active compounds.

The general class of aminocyclopentanecarboxylic acids is being investigated for its potential use in creating safer and more effective herbicides and pesticides. chemimpex.com The rationale behind this exploration lies in the introduction of a chiral, constrained scaffold that can lead to higher specificity for biological targets in pests or weeds, potentially reducing off-target effects on crops and other organisms. The stereochemistry of the molecule is crucial, as different isomers can exhibit vastly different biological activities.

While direct research on the application of the (1R,3R) isomer in agrochemical development is not widely reported, the exploration of its isomers suggests a potential avenue of study. For instance, the (1R,3S) isomer has been identified as a compound of interest for investigation in agrochemicals. The development of new agrochemicals could involve synthesizing derivatives of this compound where the amino or carboxyl group is functionalized to create a molecule with a specific mode of action, such as inhibiting a key enzyme in a target weed species. The rigid structure of the cyclopentane ring could play a crucial role in the binding affinity and selectivity of the resulting agrochemical.

Mechanistic Studies of Biological Interactions Involving 1r,3r 3 Aminocyclopentanecarboxylic Acid

Investigations into Enzyme Inhibition Mechanisms

The potential for cyclopentane-based amino acids to act as enzyme inhibitors has been an area of significant research interest.

γ-Aminobutyric acid aminotransferase (GABA-AT) is a key enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of this enzyme can increase GABA levels in the brain, a strategy used in the treatment of conditions like epilepsy and addiction. nih.govresearchgate.net

While numerous cyclopentane (B165970) analogues have been designed as mechanism-based inactivators of GABA-AT, specific mechanistic studies detailing the inhibition by (1R,3R)-3-Aminocyclopentanecarboxylic acid are not prominent in the current body of scientific literature. Research has largely focused on other stereoisomers and substituted derivatives that show higher potency. For instance, compounds like (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) have been shown to be highly efficient inactivators of GABA-AT. researchgate.net The mechanism for these related compounds often involves the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), which forms an aldimine intermediate with the inhibitor. nih.govresearchgate.net Subsequent steps, facilitated by the specific structure of the inhibitor, lead to the formation of a reactive species that covalently modifies and inactivates the enzyme. nih.gov

The table below summarizes the activity of various cyclopentane-based GABA analogues to illustrate the importance of stereochemistry and substitution on GABA-AT inhibition.

| Compound | Activity on GABA-AT | Reference |

| (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid (2) | 186 times more potent than S-vigabatrin | nih.gov |

| Dichloromethylene analogue of compound 2 (3) | Weak reversible inhibition | nih.gov |

| Tetrazole isostere of compound 2 (4) | 2.5 times more potent than S-vigabatrin | nih.gov |

| (E)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid (1) | Comparable to vigabatrin | nih.gov |

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govtru.ca Mpro is a cysteine protease that cleaves viral polyproteins to yield functional proteins. nih.govtru.ca Inhibition typically involves compounds that can bind to the active site, often forming a covalent bond with the catalytic cysteine residue (Cys145). nih.govmedrxiv.org

A review of the current scientific literature reveals no studies investigating this compound as an inhibitor of the SARS-CoV-2 main protease. Research on Mpro inhibitors has focused on peptidomimetics and other small molecules capable of interacting with the enzyme's active site. nih.govmedrxiv.org

The relationship between a molecule's structure and its biological mechanism is fundamental, particularly in enzyme inhibition. For cyclopentane-based GABA analogues, stereochemistry is a critical determinant of activity. Studies on various isomers and derivatives of aminocyclopentanecarboxylic acid demonstrate that minor changes in the spatial arrangement of the amino and carboxylic acid groups, or the addition of substituents, can drastically alter the interaction with the target enzyme's active site. nih.govnih.gov

For GABA-AT inhibitors, the specific orientation of the functional groups on the cyclopentane ring influences how the molecule is processed by the enzyme, determining whether it acts as a simple substrate, a reversible inhibitor, or an irreversible inactivator. nih.gov The high potency of compounds like (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid, for example, is attributed to its specific stereoconfiguration which facilitates a cascade of chemical reactions within the GABA-AT active site leading to irreversible inactivation. researchgate.netnih.gov The lack of significant inhibitory activity of its dichloromethylene analogue underscores the sensitivity of this enzymatic interaction to subtle structural modifications. nih.gov

Mechanistic Exploration of Receptor Binding Affinities and Selectivity

The primary biological activities reported for this compound and its stereoisomers involve direct interactions with neurotransmitter receptors.

GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. unc.edu Upon binding of an agonist like GABA, the channel opens, allowing chloride ions to flow into the neuron, which typically leads to hyperpolarization and reduced neuronal excitability. unc.edu

Racemic trans-3-aminocyclopentane-1-carboxylic acid (TACP), which consists of the (1R,3R) and (1S,3S) enantiomers, has been identified as one of the most potent cyclopentane-based GABAA receptor agonists. nih.gov Further studies on the individual enantiomers at human recombinant ρ1 and ρ2 GABA(C) receptors (a subtype of GABAA receptors) revealed distinct activities. nih.gov In these studies, the enantiomers were designated by their optical rotation, (+) and (-). (+)-TACP was found to be a moderately potent partial agonist, while (-)-TACP acted as a weak partial agonist with low intrinsic activity. nih.gov The affinity for both ρ1 and ρ2 GABA(C) receptors was significantly higher for the (+)-TACP enantiomer. nih.gov

This highlights a clear stereochemical preference for binding and activation at these receptors. nih.gov The rigid cyclopentane structure locks the amino and carboxylic acid groups in a specific spatial orientation that mimics the active conformation of GABA, allowing for effective binding to the receptor's agonist site located at the interface between subunits. unc.edunih.gov The difference in potency between the enantiomers indicates that the precise three-dimensional arrangement of these functional groups is critical for optimal interaction and subsequent channel gating.

The table below details the pharmacological effects of the enantiomers of trans-3-aminocyclopentanecarboxylic acid on GABA(C) receptors.

| Compound | Receptor | Activity | Potency (EC50 or Ki) | Reference |

| (+)-TACP | ρ1 | Partial Agonist | EC50 = 2.7±0.2 µM | nih.gov |

| (+)-TACP | ρ2 | Partial Agonist | EC50 = 1.45±0.22 µM | nih.gov |

| (-)-TACP | ρ1 | Weak Partial Agonist (inhibited 56% of current from 1 µM GABA at a concentration of 100 µM) | >100 µM | nih.gov |

| (-)-TACP | ρ2 | Weak Partial Agonist (inhibited 62% of current from 1 µM GABA at a concentration of 100 µM) | >100 µM | nih.gov |

EC50 represents the concentration of an agonist that gives half-maximal response. Ki represents the inhibition constant.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. nih.gov Unlike ionotropic receptors, their activation triggers intracellular second messenger signaling cascades. nih.gov

Research into the activity of aminocyclopentane dicarboxylic acids at mGluRs has primarily focused on the (1S,3R) isomer, known as (1S,3R)-ACPD. nih.govnih.gov This compound is a selective agonist at certain mGluR subtypes and has been used as a pharmacological tool to study their function. nih.govnih.gov There is currently no scientific literature available that describes or investigates the activity of the this compound isomer at metabotropic glutamate receptors. The strict stereochemical requirements of the mGluR binding site, which accommodates other specific isomers of cyclopentane derivatives, suggest that the (1R,3R) configuration is not favorable for agonist activity at these receptors.

Role in Modulating Neurotransmitter Systems at a Mechanistic Level

The modulation of neurotransmitter systems by cyclic amino acid analogs is a significant area of research. These compounds can interact with transporters and receptors, influencing neurotransmitter concentration and signaling. While direct mechanistic data for the (1R,3R) isomer is limited, studies on its analogs provide insight into potential interactions, particularly within the GABAergic and glutamatergic systems.

Gamma-aminobutyric acid (GABA) transporters (GATs) are critical for regulating GABA levels, the primary inhibitory neurotransmitter in the central nervous system. nih.gov GATs clear GABA from the synaptic cleft through a sodium (Na+) and chloride (Cl−) dependent mechanism. nih.govsigmaaldrich.com Inhibition of these transporters increases GABA concentration, which can antagonize the release of dopamine (B1211576) associated with addictive substances and produce anticonvulsant effects. nih.gov

While research on specific interactions of this compound is not extensively detailed, its stereoisomer, (1S,3R)-3-aminocyclopentanecarboxylic acid, has been noted for its activity at GABAA receptors. medchemexpress.com Furthermore, other cyclopentane analogs have been designed as potent inactivators of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation. nih.gov For instance, (1S,3S)-3-amino-4-(difluoromethylenyl)-1-cyclopentanoic acid acts as a mechanism-based inactivator of GABA-AT. nih.gov

In the context of the excitatory glutamate system, studies have focused on dicarboxylic acid analogs. The (1R,3S) isomer of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) was found to be much less potent and selective at metabotropic glutamate receptors compared to its (1S,3R) counterpart. nih.govcapes.gov.br This highlights the critical role of stereochemistry in receptor interaction and activation. nih.gov

Table 1: Interactions of Cyclopentane Analogs with Neurotransmitter System Components

| Compound/Analog | Target | Mechanism of Action | Finding | Citation |

| GABA Transporters (General) | GABA Transporters (GATs) | Symport | Utilize Na+ and Cl- electrochemical gradients for GABA uptake from the synaptic cleft. | nih.govsigmaaldrich.comwikipedia.org |

| (1S,3R)-3-Aminocyclopentane carboxylic acid | GABAA Receptors | Receptor Binding/Activity | Exhibits activity at GABAA receptors. | medchemexpress.com |

| (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid | GABA aminotransferase (GABA-AT) | Enzyme Inactivation | Acts as a mechanism-based inactivator, preventing GABA degradation. | nih.gov |

| (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid | Metabotropic Glutamate Receptors | Agonism | Shows low potency and efficacy compared to the (1S,3R) isomer. | nih.govcapes.gov.br |

Studies on Amino Acid Metabolism and Protein Interactions

The metabolism of amino acids and their interactions with proteins are fundamental cellular processes. mdpi.com Non-proteinogenic amino acids like this compound can serve as probes to study these pathways, acting as substrates or inhibitors of enzymes and transporters.

Research on the stereoisomer, (1R,3S)-3-aminocyclopentanecarboxylic acid, shows that it can modulate biological pathways by acting as a ligand for various enzymes and is used to study protein-ligand interactions. Specifically, it has demonstrated inhibitory activity against enzymes such as acyl-CoA synthetase and glutamine synthetase.

Further mechanistic insights come from studies on related cyclopentane derivatives. A dicarboxylic analog, (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD), is transported into astrocytes via a low-affinity, Na+-dependent glutamate transporter. nih.gov Inside the cell, this compound was found to reduce intracellular glutamate levels by inhibiting phosphate-activated glutaminase (B10826351) (PAG), an enzyme involved in converting glutamine to glutamate. nih.gov

Detailed mechanistic work on other analogs has revealed covalent interactions with key metabolic enzymes. For example, certain difluoromethylene cyclopentane analogs designed as GABA-AT inactivators were found to form tight-binding adducts in the active site of human ornithine aminotransferase (hOAT). nih.gov The mechanism involves the formation of a Schiff base intermediate with the pyridoxal 5′-phosphate (PLP) cofactor, followed by steps that lead to a stable covalent adduct, effectively inactivating the enzyme. nih.gov

Interaction with amino acid transporters is another key area of study. The transport of a racemic mixture of fluorinated analogs, (3R,4R/3S,4S)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid, was assessed in several human cancer cell lines. nih.gov The study concluded that the compound is transported into cells primarily via the large neutral amino acid transporter (System L) with some involvement of the Alanine, Serine, Cysteine-preferring transporter (System ASC). nih.gov

Table 2: Mechanistic Findings on Amino Acid Metabolism and Protein Interactions for Cyclopentane Analogs

| Compound/Analog | Target Protein/System | Mechanistic Detail | Outcome | Citation |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | Acyl-CoA synthetase, Glutamine synthetase | Enzyme Inhibition | Modulation of metabolic pathways. | |

| (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid | Glutamate Transporter | Na+-dependent transport | Uptake into astrocytes. | nih.gov |

| (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid | Phosphate-activated glutaminase (PAG) | Enzyme Inhibition | Reduction of intracellular glutamate levels. | nih.gov |

| Difluoromethylene cyclopentane analogs | Human ornithine aminotransferase (hOAT) | Covalent Adduct Formation | Formation of a tight-binding adduct, leading to irreversible inhibition. | nih.gov |

| (3R,4R/3S,4S)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid | Amino Acid Transport Systems L and ASC | Substrate Transport | Transport into various tumor cells. | nih.gov |

Ribosomal Incorporation into Non-Canonical Peptides and its Mechanistic Implications

The ribosomal synthesis of peptides containing non-canonical amino acids (ncAAs) is a powerful technology for creating novel molecular structures. nih.gov However, incorporating backbone-extended monomers like γ-amino acids is challenging for the natural translation machinery, which evolved to use α-L-amino acids. researchgate.net Success requires engineering the components of the protein synthesis machinery. nih.govnih.gov

A detailed mechanistic study demonstrated the successful ribosomal incorporation of (1R,3S)-3-aminocyclopentane carboxylic acid (referred to as γ² in the study), a stereoisomer of the title compound. researchgate.net This was achieved using a reconstituted Escherichia coli in vitro translation system, known as the Flexible In vitro Translation (FIT) system. researchgate.net

The key mechanistic steps and components that enabled this non-canonical incorporation were:

Aminoacyl-tRNA Synthesis: The cyclic γ-amino acid was charged onto a specific tRNA molecule not by a natural enzyme, but by using a flexible ribozyme catalyst called a "flexizyme". researchgate.net

Engineered tRNA: An engineered tRNA, tRNA Pro1E2, was used. Its T-stem and D-arm were optimized for more efficient binding to two crucial protein synthesis factors: elongation factor Tu (EF-Tu) and elongation factor P (EF-P). researchgate.net

Optimized Translation System: The FIT system contained adjusted concentrations of EF-Tu and EF-P, which respectively accelerate the accommodation of the ncAA-tRNA into the ribosome and the subsequent peptidyl transfer reaction. researchgate.net

This combination of engineered components overcame the natural barriers, enabling the site-specific incorporation of the cyclic γ-amino acid into a nascent peptide chain. The study successfully used this method to generate a library of thioether-macrocyclic peptides containing the non-canonical residue, leading to the discovery of potent inhibitors of the SARS-CoV-2 main protease. researchgate.net This work highlights a sophisticated, mechanistic approach to expanding the chemical diversity of ribosomally synthesized peptides. researchgate.net

Table 3: Components and Mechanisms for Ribosomal Incorporation of (1R,3S)-3-Aminocyclopentane Carboxylic Acid

| Component | Role | Mechanism | Citation |

| Flexizyme | Catalyst | Acylates the engineered tRNA with the non-canonical amino acid. | researchgate.net |

| Engineered tRNA (tRNA Pro1E2) | ncAA Carrier | Optimized T-stem and D-arm for enhanced binding to EF-Tu and EF-P. | researchgate.net |

| Elongation Factor Tu (EF-Tu) | Delivery Factor | Binds the acylated tRNA and facilitates its accommodation into the ribosome. | researchgate.net |

| Elongation Factor P (EF-P) | Catalysis Factor | Accelerates the peptidyl transfer step, forming the new peptide bond. | researchgate.net |

| Flexible In vitro Translation (FIT) System | Environment | Reconstituted E. coli translation system with optimized factor concentrations. | researchgate.net |

Future Directions and Emerging Research Avenues for 1r,3r 3 Aminocyclopentanecarboxylic Acid

Innovations in Stereoselective Synthetic Methodologies

The development of efficient and highly stereoselective synthetic routes is paramount for accessing (1R,3R)-3-Aminocyclopentanecarboxylic acid and its derivatives in enantiomerically pure forms, which is crucial for their pharmacological activity. chemimpex.com Future research will likely focus on advancing current synthetic strategies and developing novel ones.

Emerging trends include the application of multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR), which allows for the rapid assembly of complex molecules from simple starting materials in a single step. kirj.ee The use of chiral auxiliaries derived from readily available sources like carbohydrates has shown promise in achieving high stereoselectivity in the synthesis of α-amino acid derivatives and could be adapted for β-amino acids like the title compound. kirj.ee Another promising avenue is the development of novel catalytic systems, including heterogeneous nanocatalysts, which can offer excellent efficiency and easier product purification. capes.gov.br

Furthermore, methods involving strategic C-H activation and insertion reactions are being explored for creating substituted cycloalkane systems. For instance, the stereoselective synthesis of a related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, was achieved via the C-H insertion of an alkylidenecarbene, a technique that could be foundational for creating novel analogs of this compound. nih.gov

Table 1: Emerging Stereoselective Synthesis Techniques

| Methodology | Description | Potential Advantage for (1R,3R)-3-ACPC Synthesis |

|---|---|---|

| Multicomponent Reactions (e.g., Ugi-4CR) | Reactions where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials. | Rapid generation of diverse libraries of derivatives for screening. |

| Chiral Auxiliary-Guided Synthesis | Use of a temporary chiral group to control the stereochemical outcome of a reaction. | High enantiomeric purity of the final product. |

| Catalytic C-H Activation/Insertion | Direct functionalization of carbon-hydrogen bonds to introduce new substituents. | Efficient construction of complex, substituted cyclopentane (B165970) rings. |

| Heterogeneous Nanocatalysis | Use of solid-phase catalysts for improved reaction rates, selectivity, and reusability. | Greener, more sustainable, and cost-effective synthesis. |

Advanced Computational Design of Novel this compound Derivatives

Computational chemistry is a powerful tool for accelerating the drug discovery process. Future research will heavily rely on advanced computational methods to design novel derivatives of this compound with enhanced potency and selectivity for specific biological targets.

Techniques like molecular dynamics (MD) simulations and density functional theory (DFT) are instrumental in this regard. nih.govnih.gov MD simulations can predict the binding modes of derivatives within a target protein's active site, providing insights into the key interactions that drive affinity. nih.gov DFT calculations can be used to study the electronic properties and conformational preferences of the molecules, helping to rationalize structure-activity relationships. nih.gov For example, the successful design of a highly potent γ-aminobutyric acid aminotransferase (GABA-AT) inactivator was guided by MD simulations, showcasing the power of this multidisciplinary approach. nih.gov This strategy of using computational design to guide synthesis and biological evaluation can be directly applied to create novel therapeutics based on the this compound scaffold. nih.gov

Expanding Applications in Chemical Biology Tool Development

The unique structural features of this compound make it an ideal scaffold for the development of sophisticated chemical biology tools. These tools are designed to probe biological systems, elucidate molecular mechanisms, and identify new therapeutic targets.

One emerging application is the incorporation of this amino acid into peptides to create "foldamers"—oligomers that adopt stable, predictable secondary structures. For instance, derivatives of trans-2-aminocyclopentanecarboxylic acid have been used to construct short 12-helical β-peptides that are stable in water. nih.gov By functionalizing the cyclopentane ring, it is possible to arrange specific chemical groups in a defined three-dimensional space, which can be used to mimic protein secondary structures or to create novel binding surfaces for biological targets. nih.gov

Furthermore, derivatives can be developed as molecular probes for bioimaging. By attaching a radiolabel, such as fluorine-18, to the cyclopentane ring, researchers can create agents for Positron Emission Tomography (PET) to visualize and study biological processes in vivo, such as tumor cell proliferation. google.com

Exploration of Novel Biological Targets through Mechanistic Structure-Activity Relationship (SAR) Studies

While this compound is a known synthetic intermediate, the full spectrum of its biological activities remains to be explored. caymanchem.commedchemexpress.com A key future direction is the systematic synthesis of derivative libraries and the subsequent evaluation of their biological effects to uncover novel therapeutic applications.

Mechanistic Structure-Activity Relationship (SAR) studies are central to this effort. By systematically modifying the structure of the parent compound—for example, by adding substituents to the cyclopentane ring or modifying the carboxylic acid and amine groups—and assessing the biological activity of each new analog, researchers can identify the key structural features required for interaction with a specific biological target. elsevierpure.com This approach has been successfully used to develop potent inhibitors for targets like succinate (B1194679) dehydrogenase and voltage-gated sodium channels from other small molecule scaffolds. nih.govelsevierpure.com Applying this paradigm to this compound could lead to the discovery of novel inhibitors or modulators for a wide range of proteins, including enzymes and receptors involved in neurological disorders or cancer. chemimpex.comchemimpex.comnih.gov

Table 2: Potential Biological Targets for (1R,3R)-3-ACPC Derivatives

| Target Class | Potential Application | Rationale |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Neurological and metabolic disorders | Constrained scaffold can mimic endogenous ligands to provide high selectivity. |

| Ion Channels | Pain, epilepsy, cardiac arrhythmias | Rigid structure allows precise positioning of functional groups to block the channel pore. |

| Enzymes (e.g., Kinases, Proteases) | Cancer, inflammatory diseases | Derivatives can be designed as specific inhibitors that fit into well-defined active sites. |

| Transporters | Depression, metabolic syndromes | Scaffold can serve as a basis for molecules that block the reuptake of neurotransmitters or metabolites. |

Integration into Complex Bioconjugation Strategies for Mechanistic Probes

Bioconjugation, the chemical linking of two biomolecules, is a powerful strategy for creating advanced therapeutic and diagnostic agents. The amine and carboxylic acid functional groups of this compound make it well-suited for integration into complex bioconjugates.

Future research will likely see this compound used as a structurally rigid linker to connect different molecular entities, such as a targeting moiety (e.g., an antibody or peptide) and a payload (e.g., a drug or imaging agent). The constrained cyclopentane ring can provide optimal spatial separation and orientation between the two conjugated partners, which can be critical for efficacy.

Moreover, its incorporation into peptides or small molecules can serve as a mechanistic probe. For example, by placing the rigid cyclopentane ring within a flexible peptide chain, it is possible to force the peptide into a specific conformation. Studying how this conformational constraint affects binding to a target protein can provide invaluable insights into the bioactive conformation of the peptide, guiding the design of more potent peptidomimetics. The ability to introduce functional groups onto the ring allows for the attachment of reporter tags, such as fluorescent dyes or biotin, to facilitate the study of molecular interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,3R)-3-Aminocyclopentanecarboxylic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves stereoselective routes to ensure the correct configuration. For example, a related cyclopentane-based γ-amino acid was synthesized using a multi-step process starting from protected chiral precursors, followed by catalytic hydrogenation and acid hydrolysis to yield the target compound (Scheme 1, ). For (1R,3R)-configured analogs, asymmetric catalysis or chiral auxiliary strategies may be employed to control stereochemistry.

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis and purification?

- Methodological Answer : Enantiomeric purity is verified using chiral HPLC or capillary electrophoresis, which separates stereoisomers based on their interaction with a chiral stationary phase. For example, Thermo Scientific Chemicals lists (1R,3R)-N-Boc-1-aminocyclopentane-3-carboxylic acid with 98% enantiomeric excess (ee), achieved via preparative chiral chromatography . Polarimetry and NMR spectroscopy with chiral shift reagents can also confirm stereochemical integrity.

Q. What safety protocols should be followed when handling this compound in research environments?

- Methodological Answer :

- Handling : Avoid inhalation of dust and use fume hoods. Wear nitrile gloves, lab coats, and safety goggles .

- Storage : Store in airtight containers at room temperature, away from ignition sources and oxidizing agents .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in promoting α/γ-peptide secondary structures?

- Methodological Answer : The rigid cyclopentane backbone and (1R,3R) configuration enforce specific dihedral angles, enabling the formation of stable helices or sheets in α/γ-peptide hybrids. Computational modeling (e.g., density functional theory) and circular dichroism (CD) spectroscopy are used to correlate stereochemistry with secondary structure stability . For example, cyclopentane-based γ-amino acids show enhanced helical propensity compared to linear analogs .

Q. What methodological approaches are used to investigate the interaction of this compound with metabotropic glutamate receptors?

- Methodological Answer :

- Binding Assays : Radioligand competition studies (e.g., using [³H]-LY341495) quantify affinity for mGluR subtypes .

- Functional Assays : Measure intracellular calcium flux or cAMP modulation in transfected HEK293 cells expressing mGluRs .

- Structural Studies : X-ray crystallography or cryo-EM of receptor-ligand complexes reveals binding modes, with the (1R,3R) configuration likely influencing hydrogen-bonding interactions in the orthosteric pocket .

Q. How can researchers resolve discrepancies in pharmacological data arising from the use of different stereoisomers of 3-aminocyclopentanecarboxylic acid?

- Methodological Answer :

- Stereochemical Confirmation : Validate enantiopurity using chiral analytical techniques (e.g., HPLC) and single-crystal X-ray diffraction .

- Comparative Studies : Conduct parallel assays with isolated (1R,3R), (1S,3S), and (1R,3S) isomers to assess receptor subtype selectivity and potency .

- Meta-Analysis : Cross-reference data with structural databases (e.g., PubChem) to identify misannotated stereochemistry in historical studies .

Physical and Chemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。